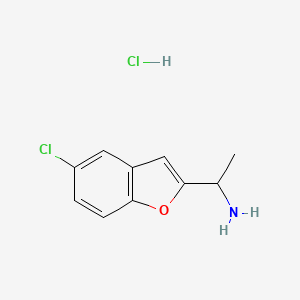![molecular formula C7H6BrN3 B1524629 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine CAS No. 1190321-04-0](/img/structure/B1524629.png)
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine
Overview
Description
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is a chemical compound with the CAS Number: 1190321-04-0 and a molecular weight of 212.05 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are studies on the synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives . These methods could potentially be adapted for the synthesis of this compound.Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Synthesis of Complex Molecules
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is a critical intermediate in the synthesis of complex molecules, including pyrroles and pyridines, which are foundational structures in many biologically active compounds. For example, the selective amination of polyhalopyridines catalyzed by palladium complexes demonstrates the utility of halogenated pyridines in constructing nitrogen-containing heterocycles, a cornerstone of medicinal chemistry (Jianguo Ji, Tao Li, W. Bunnelle, 2003). Similarly, the synthesis of polysubstituted pyrroles via one-pot multicomponent reactions showcases the adaptability of this compound in generating complex structures efficiently (Xufeng Lin, Zhenjun Mao, X. Dai, P. Lu, Yanguang Wang, 2011).
Catalysis and Green Chemistry
The compound also plays a role in sustainable chemistry, where it's used in catalytic systems to synthesize pyrrole derivatives from green resources. An iridium-catalyzed synthesis of pyrroles highlights the application of this compound in environmentally friendly processes, leveraging renewable alcohols and amino alcohols to produce pyrroles while releasing hydrogen gas, a clean by-product (Stefan Michlik, R. Kempe, 2013).
Advanced Materials and Polymers
In materials science, derivatives of this compound contribute to the development of advanced materials. The synthesis of hyperbranched polyelectrolytes from pyridine-based monomers showcases the role of brominated pyridine derivatives in creating new materials with potential applications in electronics and nanotechnology (Sophie Monmoton, H. Lefebvre, A. Fradet, 2008).
Chemical Synthesis and Drug Discovery
The versatility of this compound extends to drug discovery, where its incorporation into complex organic molecules can aid in identifying new therapeutic agents. The chemoselective synthesis of novel pyridine-based derivatives, for instance, illustrates its importance in generating compounds with potential biological activities (Gulraiz Ahmad, N. Rasool, H. Ikram, Samreen Gul Khan, T. Mahmood, K. Ayub, M. Zubair, Eman J. Al-Zahrani, Usman Ali Rana, M. Akhtar, N. Alitheen, 2017).
Structural Chemistry and Coordination Complexes
Additionally, this compound serves as a building block in the synthesis of coordination complexes, offering insights into the structural aspects of chemistry. The synthesis of trans-[Co(III)(bpb)(amine)2]X complexes highlights its role in constructing coordination compounds with potential applications ranging from catalysis to materials science (M. Amirnasr, K. Schenk, S. Meghdadi, 2002).
Mechanism of Action
Target of Action
The primary target of 3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine is the fibroblast growth factor receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. As mentioned earlier, light, oxygen, and temperature can affect the stability of the compound . Additionally, the compound’s action and efficacy can be influenced by the specific cellular environment, including the presence of other signaling molecules, the state of the target receptors, and the overall health of the cells.
Safety and Hazards
The compound has been classified with the hazard statements H302, H315, H319, and H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHYNRYMNQHOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


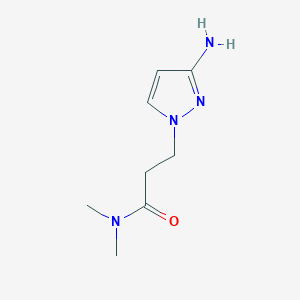
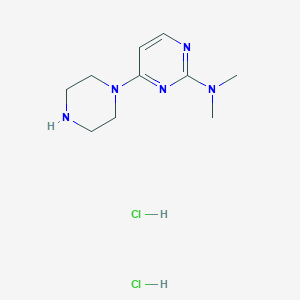
![2-[(3-Bromophenyl)methyl]-4-methoxybutanoic acid](/img/structure/B1524549.png)
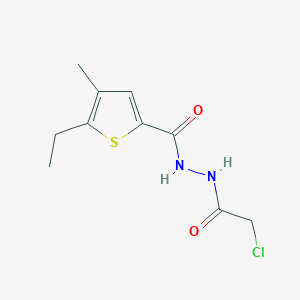
![[5-Methyl-2-(oxolan-3-ylmethoxy)phenyl]methanol](/img/structure/B1524553.png)
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)
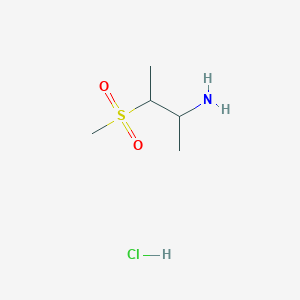
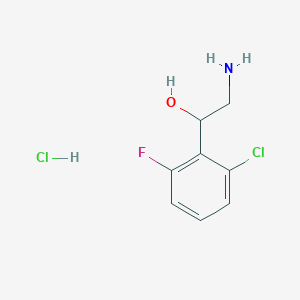
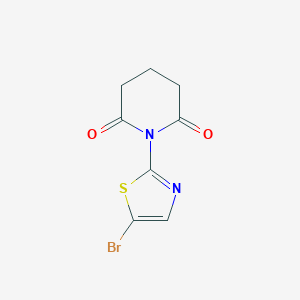
![7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B1524561.png)
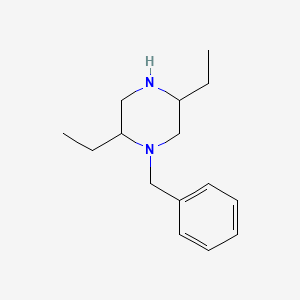
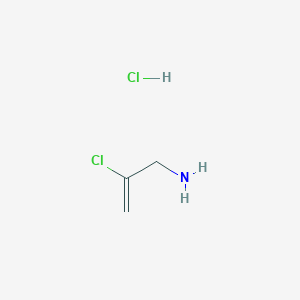
![tert-butyl N-[(2-hydroxycyclohexyl)methyl]carbamate](/img/structure/B1524565.png)
